
N-Acetyl-S-(3-oxo-2-phenylpropyl)-L-cysteine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Acetyl-S-(3-oxo-2-phenylpropyl)-L-cysteine is a synthetic organic compound that belongs to the class of cysteine derivatives It is characterized by the presence of an acetyl group, a phenylpropyl group, and a cysteine backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-S-(3-oxo-2-phenylpropyl)-L-cysteine typically involves the following steps:
Addition of Phenylpropyl Group: This step involves the addition of the phenylpropyl group to the cysteine backbone through a series of reactions, such as Friedel-Crafts acylation.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
N-Acetyl-S-(3-oxo-2-phenylpropyl)-L-cysteine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced forms.
Substitution: The acetyl or phenylpropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce thiols.
Wissenschaftliche Forschungsanwendungen
N-Acetyl-S-(3-oxo-2-phenylpropyl)-L-cysteine has various scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: Studied for its potential role in cellular processes and as a probe for biochemical pathways.
Medicine: Investigated for its therapeutic potential in treating diseases or as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-Acetyl-S-(3-oxo-2-phenylpropyl)-L-cysteine involves its interaction with specific molecular targets and pathways. The acetyl and phenylpropyl groups may play a role in modulating the compound’s activity and binding affinity. Detailed studies are required to elucidate the exact molecular mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Acetyl-L-cysteine: A well-known antioxidant and mucolytic agent.
S-Phenyl-L-cysteine: A compound with similar structural features but lacking the acetyl group.
Uniqueness
N-Acetyl-S-(3-oxo-2-phenylpropyl)-L-cysteine is unique due to the presence of both the acetyl and phenylpropyl groups, which may confer distinct chemical and biological properties compared to other cysteine derivatives.
Eigenschaften
CAS-Nummer |
188907-27-9 |
|---|---|
Molekularformel |
C14H17NO4S |
Molekulargewicht |
295.36 g/mol |
IUPAC-Name |
(2R)-2-acetamido-3-(3-oxo-2-phenylpropyl)sulfanylpropanoic acid |
InChI |
InChI=1S/C14H17NO4S/c1-10(17)15-13(14(18)19)9-20-8-12(7-16)11-5-3-2-4-6-11/h2-7,12-13H,8-9H2,1H3,(H,15,17)(H,18,19)/t12?,13-/m0/s1 |
InChI-Schlüssel |
QZSMQRWADSCTDY-ABLWVSNPSA-N |
Isomerische SMILES |
CC(=O)N[C@@H](CSCC(C=O)C1=CC=CC=C1)C(=O)O |
Kanonische SMILES |
CC(=O)NC(CSCC(C=O)C1=CC=CC=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Propenal, 3-[4-(dimethylamino)phenyl]-2-methyl-](/img/structure/B12552697.png)
silane](/img/structure/B12552702.png)


![Acetic acid, 2,2'-[methylenebis[(4-chloro-2,1-phenylene)oxy]]bis-](/img/structure/B12552722.png)
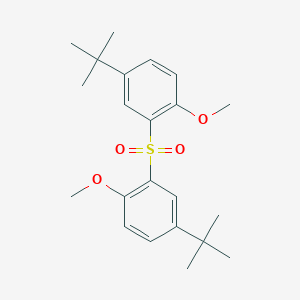
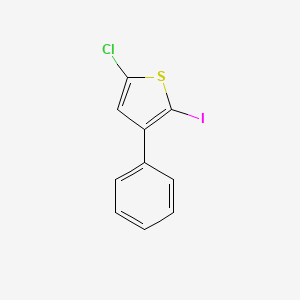
![N,N,N-Trimethyl-2-{4-[(E)-phenyldiazenyl]phenoxy}ethan-1-aminium bromide](/img/structure/B12552742.png)
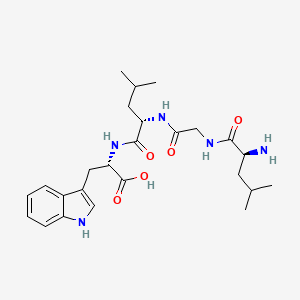
![N,N-Bis[(pyridin-2-yl)methyl]octadec-9-enamide](/img/structure/B12552746.png)
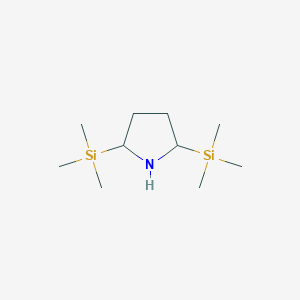
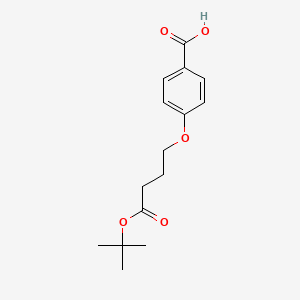
![2-Pyridineethanamine, N-[[2-(diphenylphosphino)phenyl]methylene]-](/img/structure/B12552758.png)
![3-[[4-(2-Propan-2-yloxyphenyl)piperazin-1-yl]methyl]benzamide](/img/structure/B12552763.png)
